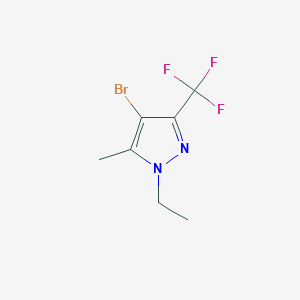
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
描述
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H8BrF3N2 and its molecular weight is 257.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substituents, which include a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position. These structural features contribute to its significant biological activities, making it a compound of interest in medicinal chemistry and related fields.
The molecular formula of this compound is with a molecular weight of 243.02 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological interactions due to its electronegative properties, which can influence binding affinities with various biological targets.
Enzyme Interaction
Research indicates that this compound interacts with several enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. The trifluoromethyl substituent is known to enhance binding affinities, potentially affecting metabolic pathways and influencing the pharmacokinetics of co-administered drugs .
Anticancer Potential
Studies have demonstrated that pyrazole derivatives exhibit anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, one study highlighted that pyrazole-based compounds inhibited the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with notable IC50 values .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit key inflammatory pathways and enzymes such as COX-1 and COX-2. The anti-inflammatory potential of related compounds has been evaluated with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Activity : A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds containing similar structures showed significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against A549 (lung cancer) and exhibited IC50 values ranging from 3.79 µM to 42.30 µM .
- Inflammatory Response Modulation : Another research effort found that pyrazole derivatives could modulate oxidative stress responses in different cell types, suggesting their potential use in treating conditions related to inflammation and oxidative damage .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other structurally similar compounds:
| Compound Name | Key Features | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) |
|---|---|---|---|
| This compound | Trifluoromethyl group enhances reactivity | Varies by cell line (e.g., A549: ~26 µM) | Comparable to diclofenac |
| 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Chlorine instead of bromine | Less effective than brominated variant | Moderate activity |
| 4-Bromo-3-methyl-5-fluoro-1H-pyrazole | Fluorine instead of trifluoromethyl | Reduced potency against cancer cells | Similar anti-inflammatory effects |
属性
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-3-13-4(2)5(8)6(12-13)7(9,10)11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFJRFRCRUMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















